molecular formula C11H10ClNO2S2 B4896931 5-chloro-N-methyl-N-phenylthiophene-2-sulfonamide

5-chloro-N-methyl-N-phenylthiophene-2-sulfonamide

Cat. No.: B4896931
M. Wt: 287.8 g/mol
InChI Key: SQGBAYVALVCFEZ-UHFFFAOYSA-N
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Description

5-Chloro-N-methyl-N-phenylthiophene-2-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide functional group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-methyl-N-phenylthiophene-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it uses readily available and low-cost commodity chemicals, and it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N-methyl-N-phenylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

5-Chloro-N-methyl-N-phenylthiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-phenylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 5-Chloro-N-methyl-N-phenylthiophene-2-sulfonamide is unique due to its specific combination of a thiophene ring and sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-methyl-N-phenylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S2/c1-13(9-5-3-2-4-6-9)17(14,15)11-8-7-10(12)16-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGBAYVALVCFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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